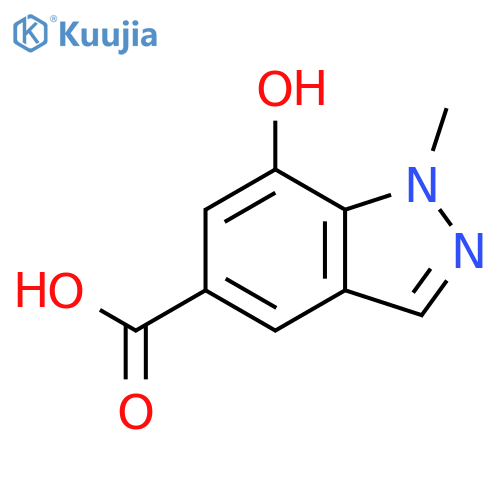

Cas no 1557885-86-5 (7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid)

7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid

- 7-HYDR0XY-1-METHYL-1H- INDAZ0LE-5-CARB0XYLIC ACID

-

- インチ: 1S/C9H8N2O3/c1-11-8-6(4-10-11)2-5(9(13)14)3-7(8)12/h2-4,12H,1H3,(H,13,14)

- InChIKey: AQVHQJVCIKOSGM-UHFFFAOYSA-N

- ほほえんだ: N1(C)C2=C(C=C(C(O)=O)C=C2O)C=N1

じっけんとくせい

- 密度みつど: 1.5±0.1 g/cm3

- ふってん: 470.4±30.0 °C at 760 mmHg

- フラッシュポイント: 238.3±24.6 °C

- じょうきあつ: 0.0±1.2 mmHg at 25°C

7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-171914-10.0g |

7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid |

1557885-86-5 | 95% | 10.0g |

$3746.0 | 2023-02-17 | |

| TRC | H950028-10mg |

7-hydroxy-1-methyl-1H-indazole-5-carboxylic Acid |

1557885-86-5 | 10mg |

$ 70.00 | 2022-06-04 | ||

| TRC | H950028-50mg |

7-hydroxy-1-methyl-1H-indazole-5-carboxylic Acid |

1557885-86-5 | 50mg |

$ 210.00 | 2022-06-04 | ||

| Enamine | EN300-171914-0.5g |

7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid |

1557885-86-5 | 95% | 0.5g |

$679.0 | 2023-11-13 | |

| Enamine | EN300-171914-0.05g |

7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid |

1557885-86-5 | 95% | 0.05g |

$202.0 | 2023-11-13 | |

| Aaron | AR01B28B-500mg |

7-HYDROXY-1-METHYL-1H-INDAZOLE-5-CARBOXYLIC ACID |

1557885-86-5 | 95% | 500mg |

$959.00 | 2025-02-09 | |

| Aaron | AR01B28B-5g |

7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid |

1557885-86-5 | 95% | 5g |

$3497.00 | 2023-12-15 | |

| Aaron | AR01B28B-2.5g |

7-HYDROXY-1-METHYL-1H-INDAZOLE-5-CARBOXYLIC ACID |

1557885-86-5 | 95% | 2.5g |

$2373.00 | 2025-02-09 | |

| Enamine | EN300-171914-10g |

7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid |

1557885-86-5 | 95% | 10g |

$3746.0 | 2023-11-13 | |

| A2B Chem LLC | AV94623-1g |

7-Hydroxy-1-methyl-1h-indazole-5-carboxylic acid |

1557885-86-5 | 95% | 1g |

$952.00 | 2024-04-20 |

7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid 関連文献

-

Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

7-hydroxy-1-methyl-1H-indazole-5-carboxylic acidに関する追加情報

7-Hydroxy-1-Methyl-1H-Indazole-5-Carboxylic Acid: A Comprehensive Overview

7-Hydroxy-1-methyl-1H-indazole-5-carboxylic acid, with the CAS number 1557885-86-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of indazole derivatives, which have been extensively studied due to their diverse biological activities. The structure of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid consists of an indazole ring system with a hydroxyl group at position 7, a methyl group at position 1, and a carboxylic acid group at position 5. These functional groups contribute to its unique chemical properties and potential applications in drug design.

The indazole moiety is a heterocyclic aromatic compound that has been recognized for its ability to interact with various biological targets, including enzymes, receptors, and nucleic acids. The presence of the hydroxyl group at position 7 introduces hydrophilicity, while the methyl group at position 1 adds steric bulk and potentially enhances lipophilicity. The carboxylic acid group at position 5 is particularly significant as it can participate in hydrogen bonding, a key interaction in many biological systems. This combination of functional groups makes 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid a promising candidate for exploring new therapeutic agents.

Recent studies have highlighted the potential of indazole derivatives in the development of anti-inflammatory, anticancer, and antimicrobial agents. For instance, research has shown that certain indazole-based compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation. The hydroxyl group in 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid may enhance its ability to bind to these enzymes, making it a valuable lead compound for anti-inflammatory drug development.

In the context of cancer therapy, indazoles have been investigated for their ability to induce apoptosis in cancer cells. The carboxylic acid group in 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid could potentially facilitate the delivery of this compound into cancer cells, enhancing its cytotoxic effects. Additionally, the methyl group may improve the compound's stability and bioavailability, which are critical factors for successful drug candidates.

The synthesis of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve high yields and purity. Researchers have explored various synthetic pathways, including condensation reactions and oxidation processes, to construct this compound efficiently. The development of scalable synthesis methods is essential for advancing this compound into preclinical and clinical studies.

In terms of pharmacokinetics, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid is crucial for its therapeutic application. Studies have indicated that the hydrophilic nature imparted by the hydroxyl and carboxylic acid groups may influence its solubility and permeability across biological membranes. However, further research is needed to optimize its pharmacokinetic profile for effective drug delivery.

The potential applications of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid extend beyond pharmaceuticals. Its unique structure makes it a candidate for use in agrochemicals, where it could serve as an active ingredient in pesticides or herbicides. Additionally, this compound may find utility in materials science as a building block for advanced materials with tailored electronic properties.

In conclusion, 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid, with its distinctive chemical features and promising biological activities, represents a valuable addition to the arsenal of compounds being explored for therapeutic and other applications. Continued research into its synthesis, pharmacokinetics, and biological effects will undoubtedly shed further light on its potential as a lead compound in drug discovery.

1557885-86-5 (7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid) 関連製品

- 2411322-82-0((2E)-4-(dimethylamino)-N-{6-(dimethylamino)pyridin-3-ylmethyl}-N-methylbut-2-enamide)

- 68901-20-2(3-(dimethylcarbamothioyl)sulfanylpropane-1-sulfonic acid)

- 1932443-05-4(rac-(6R,7S)-6-bromo-1,4-dioxaspiro4.4nonan-7-ol, trans)

- 56965-71-0(4-Piperidinone,2,6-diphenyl-, hydrochloride (1:1))

- 1373368-72-9(1-(4-ethenylphenyl)pyrrolidine)

- 1210727-41-5(2-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonylquinoline)

- 1261560-53-5(2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine-5-methanol)

- 3286-93-9((5-Bromo-2-hydroxy-4-methoxyphenyl)(phenyl)methanone)

- 1805073-55-5(5-(Aminomethyl)-3-(difluoromethyl)-4-methoxy-2-methylpyridine)

- 1361771-09-6(2-(Aminomethyl)-4-(difluoromethyl)-6-methoxy-3-(trifluoromethyl)pyridine)